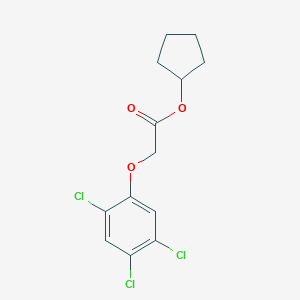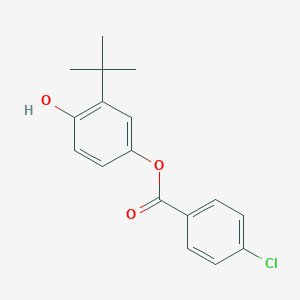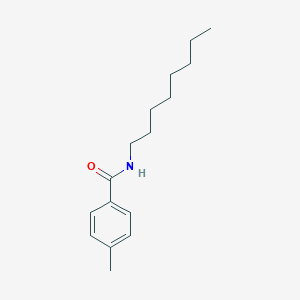![molecular formula C16H21NO2 B310736 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B310736.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide is an organic compound with the molecular formula C17H23NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexene ring and a methoxybenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide involves several steps. One common method starts with the hydrogenation of cyclohexylidene cyanoacetic acid to produce 1-cyclohexenylacetonitrile. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride. The amine derivative is subsequently reacted with 4-methoxyphenylacetic acid to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of hydrogenation catalysts and rhodium-treated catalysts to improve yield and efficiency. The process typically includes hydrogenation, reduction, and dehydration steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted benzamides .
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in the synthesis of dextromethorphan, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: This compound shares a similar structure but includes a chloro group instead of a methoxy group.
2-(1-Cyclohexenyl)cyclohexanone: This compound has a cyclohexenyl group attached to a cyclohexanone ring.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzamide is unique due to its specific combination of a cyclohexene ring and a methoxybenzamide group. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H21NO2/c1-19-15-10-6-5-9-14(15)16(18)17-12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,17,18) |
InChI Key |
QHSHWSXEQRAUJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















